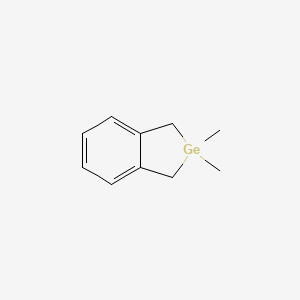
Allopregnane-3beta,17alpha,21-triol-20-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allopregnane-3beta,17alpha,21-triol-20-one is a steroid compound with the molecular formula C25H38O6. It is a derivative of pregnane, a steroid nucleus that forms the backbone of many biologically significant molecules. This compound is known for its presence in the adrenal cortex and its involvement in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Allopregnane-3beta,17alpha,21-triol-20-one can be synthesized through several methods. One common approach involves the reduction of allopregnane-17alpha,21-diol-3,11,20-trione. Another method includes the conversion from 5alpha-pregnan-3beta-ol-11,20-dione . These reactions typically require specific conditions such as the use of reducing agents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
Allopregnane-3beta,17alpha,21-triol-20-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones or aldehydes.
Reduction: Reduction reactions can further modify the steroid nucleus, often using reagents like sodium borohydride.
Substitution: Functional groups on the steroid nucleus can be substituted with other groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones, while reduction can produce various hydroxylated derivatives.
Applications De Recherche Scientifique
Allopregnane-3beta,17alpha,21-triol-20-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other steroid compounds.
Biology: The compound is studied for its role in steroid metabolism and its effects on cellular processes.
Medicine: Research explores its potential therapeutic uses, including its effects on hormone regulation and potential anti-inflammatory properties.
Industry: It is used in the production of steroid-based pharmaceuticals and as a reference compound in analytical chemistry.
Mécanisme D'action
The mechanism of action of Allopregnane-3beta,17alpha,21-triol-20-one involves its interaction with specific molecular targets and pathways. It can bind to steroid receptors, influencing gene expression and cellular activity. The compound’s effects are mediated through its interaction with enzymes involved in steroid metabolism, affecting the synthesis and breakdown of other steroid hormones.
Comparaison Avec Des Composés Similaires
Similar Compounds
Allopregnane-3beta,17alpha,21-triol-11,20-dione: Another steroid with similar structural features but different functional groups.
Allopregnane-3beta,7alpha,11alpha-triol-20-one: A compound with variations in hydroxyl group positions.
Uniqueness
Allopregnane-3beta,17alpha,21-triol-20-one is unique due to its specific hydroxylation pattern and its role in the adrenal cortex. This distinct structure allows it to participate in unique biochemical pathways and exhibit specific biological activities that differentiate it from other similar steroids.
Propriétés
Numéro CAS |
516-47-2 |
|---|---|
Formule moléculaire |
C21H34O4 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
1-[(3S,5S,8R,9S,10S,13S,14S,17R)-3,17-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-hydroxyethanone |
InChI |
InChI=1S/C21H34O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13-17,22-23,25H,3-12H2,1-2H3/t13-,14-,15+,16-,17-,19-,20-,21-/m0/s1 |
Clé InChI |
UPTAPIKFKZGAGM-NWIHUDFTSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


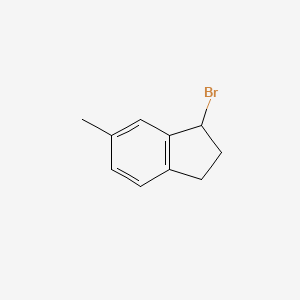


![calcium;2-[[4-[acetyl-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methyl]amino]benzoyl]amino]pentanedioic acid](/img/structure/B13789071.png)

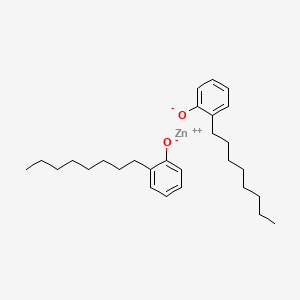
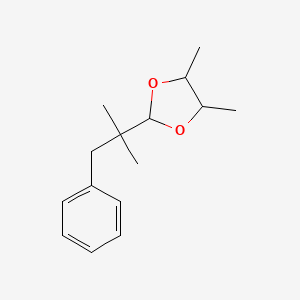
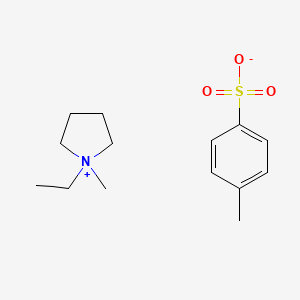
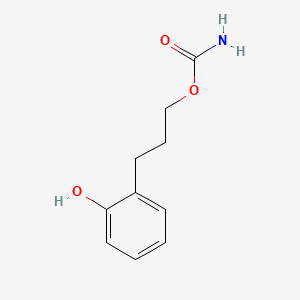
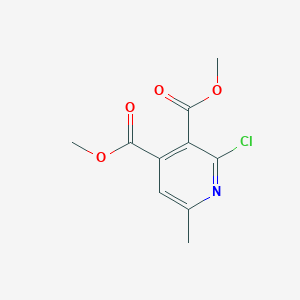
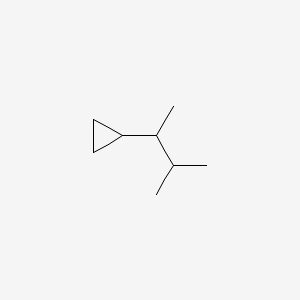

![[tert-butyl(dimethyl)silyl] N-(2-chloroethyl)carbamate](/img/structure/B13789116.png)
